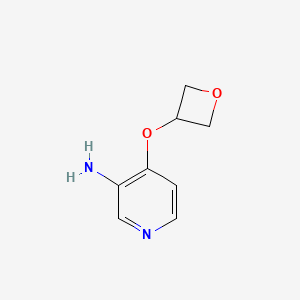

4-(Oxetan-3-yloxy)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxetan-3-yloxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7-3-10-2-1-8(7)12-6-4-11-5-6/h1-3,6H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNILDBPJTYEHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design Principles and Conformational Analysis of 4 Oxetan 3 Yloxy Pyridin 3 Amine

Impact of the Four-Membered Oxetane (B1205548) Ring on Overall Molecular Three-Dimensionality

This departure from planarity is a key design element in contemporary drug discovery. The increased sp3 character imparted by the oxetane moiety can lead to improved physicochemical properties, such as enhanced aqueous solubility and reduced metabolic liability, when compared to more traditional, planar aromatic bioisosteres like a phenyl or cyclobutyl group. The oxetane ring, in this context, acts as a "space-exploring" element, potentially enabling more specific and favorable interactions with biological targets.

Conformational Landscape and Rotational Dynamics of the Pyridine-Oxetane Ether Linkage

Computational modeling and experimental studies on similar structures, such as 3-(pyridin-2-yl)quinazolin-4-one derivatives, have demonstrated the existence of rotational isomers with measurable energy barriers. researchgate.net For 4-(oxetan-3-yloxy)pyridin-3-amine, the preferred conformation would likely seek to minimize steric hindrance between the hydrogen atoms on the pyridine (B92270) ring and the methylene (B1212753) groups of the oxetane ring. The interplay of steric and electronic factors, such as dipole-dipole interactions, will ultimately define the conformational landscape and the population of different rotamers at physiological temperatures. The rotational dynamics of such systems can be investigated using techniques like dynamic NMR spectroscopy. researchgate.net

Electronic Inductive Effects Exerted by the Oxetane and Amino Substituents on the Pyridine Nucleus

The electronic character of the pyridine ring in this compound is modulated by the inductive and resonance effects of both the oxetanyloxy and amino substituents. The oxygen atom of the oxetane ether linkage is electronegative and exerts an electron-withdrawing inductive effect (-I) on the pyridine ring. However, the lone pairs on this oxygen can also participate in resonance, donating electron density to the ring (+R effect), particularly to the ortho and para positions.

Strain Energy Considerations within the Oxetane Ring System and its Influence on Molecular Stability

Despite this inherent strain, the oxetane ring in this compound is a stable entity under normal conditions. The covalent bonds within the ring are not readily cleaved. However, the ring strain can render the oxetane susceptible to ring-opening reactions under specific, often acidic or nucleophilic, conditions. This latent reactivity can be a consideration in the context of metabolic stability, where enzymatic processes might exploit the ring strain to facilitate degradation. Nevertheless, the incorporation of the oxetane is generally considered a viable strategy for creating stable, three-dimensional molecules.

Mechanistic Investigations into Reactions Involving 4 Oxetan 3 Yloxy Pyridin 3 Amine

Elucidation of Reaction Mechanisms in the Synthesis of 4-(Oxetan-3-yloxy)pyridin-3-amine

The synthesis of this compound is not extensively detailed in dedicated publications; however, a plausible and common mechanistic pathway can be elucidated from standard organic synthesis principles for constructing aryl ethers. A highly probable method is a nucleophilic aromatic substitution (SNAr) reaction or a related cross-coupling reaction.

One likely route involves the reaction of a protected 3-amino-4-halopyridine with oxetan-3-ol (B104164) under basic conditions. The mechanism proceeds as follows:

Deprotonation: A base, such as sodium hydride (NaH), deprotonates the hydroxyl group of oxetan-3-ol to form a more nucleophilic alkoxide.

Nucleophilic Attack: The resulting oxetan-3-alkoxide acts as the nucleophile, attacking the electron-deficient carbon atom bearing the halogen (e.g., fluorine or chlorine) on the pyridine (B92270) ring. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen.

Formation of Meisenheimer Complex: The attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the pyridine ring system.

Elimination and Aromatization: The intermediate collapses, expelling the halide ion and restoring the aromaticity of the pyridine ring, yielding the final ether product. A final deprotection step, if a protecting group was used for the amine, would then yield the target compound.

Alternatively, a copper- or palladium-catalyzed Ullmann-type condensation could be employed, which is a common method for forming diaryl ethers or aryl alkyl ethers. In this scenario, the catalyst would facilitate the coupling between the 4-halopyridine derivative and oxetan-3-ol.

Another viable pathway is the reductive amination of a corresponding ketone. libretexts.org For instance, the synthesis could start from oxetan-3-one and a suitable pyridine precursor, followed by amination. nih.gov The synthesis of various 3-substituted oxetanes often begins with the versatile building block oxetan-3-one, which can undergo reactions like Grignard additions or Horner-Wadsworth-Emmons reactions to introduce functionality. nih.govchemrxiv.org

Table 1: Plausible Synthetic Reactions for Aryl-Oxetane Ether Linkage This table is generated based on established organic chemistry reactions.

| Reaction Type | Reactant 1 | Reactant 2 | Typical Conditions | Key Mechanistic Feature |

|---|---|---|---|---|

| Williamson Ether Synthesis | 3-Amino-4-hydroxypyridine (B189613) | 3-Tosyloxyoxetane | Strong base (e.g., NaH) | SN2 displacement of tosylate by pyridinolate |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoro-3-nitropyridine | Oxetan-3-ol | Strong base (e.g., K2CO3, NaH) | Formation of Meisenheimer complex |

Understanding Ring-Opening Reactions and Rearrangement Pathways of the Oxetane (B1205548) Moiety Under Controlled Conditions

The reactivity of the oxetane ring is dominated by ring-opening reactions that relieve its inherent strain. chemrxiv.org These reactions can be initiated by electrophiles (acids) or nucleophiles, and the regioselectivity is highly dependent on the conditions and the substitution pattern of the oxetane. magtech.com.cn

Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxetane oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The subsequent ring-opening typically follows an SN1-like pathway. Nucleophilic attack occurs at the more substituted carbon atom (in this case, C3 of the oxetane ring), as this position can better stabilize the developing partial positive charge. For this compound, treatment with a strong acid in the presence of a nucleophile like water would likely lead to the cleavage of the C3-O bond of the oxetane, resulting in a 1,3-diol product.

Nucleophilic Ring-Opening: Under neutral or basic conditions, strong nucleophiles attack the oxetane ring via an SN2 mechanism. magtech.com.cn This attack occurs at the less sterically hindered carbon atom (C2 or C4 of the oxetane ring). The regioselectivity is primarily governed by steric effects. For the oxetane moiety in the title compound, a strong nucleophile would preferentially attack one of the methylene (B1212753) carbons of the oxetane ring.

It is important to note that the oxetane ring has been shown to be stable to a variety of synthetic conditions, including catalytic hydrogenation (H₂/Pd), treatment with sodium borohydride, and exposure to bases like KOtBu. nih.gov However, strong acids or bases can promote ring-opening. chemrxiv.org

Table 2: Predicted Ring-Opening Reactions of the Oxetane Moiety This table outlines hypothetical reaction outcomes based on established oxetane reactivity.

| Condition | Initiator | Mechanism | Site of Attack | Predicted Product Type |

|---|---|---|---|---|

| Strong Acid (e.g., H₂SO₄, H₂O) | H⁺ | SN1-like | C3 (more substituted) | 1,3-Diol |

| Strong Base/Nucleophile (e.g., R-Li, NaNH₂) | Nu⁻ | SN2 | C2/C4 (less substituted) | Primary or secondary alcohol |

Mechanistic Aspects of Directed Functionalization by the Oxetane Unit on the Pyridine Ring

Functional groups can direct metalation to specific positions on an aromatic ring, a process known as Directed ortho-Metalation (DoM). rsc.org Research has shown that an oxetane ring can act as a moderately strong directing group for the ortho-lithiation of pyridine rings. rsc.org

The mechanism involves the coordination of the Lewis basic oxygen atom of the oxetane ring to an organolithium reagent, such as n-butyllithium (n-BuLi), often in the presence of an additive like tetramethylethylenediamine (TMEDA). rsc.org In a 3-oxetanyl pyridine system, this coordination brings the base into proximity with the C4 proton of the pyridine ring. This directed deprotonation results in a highly regioselective formation of a 4-lithiated pyridine intermediate. This intermediate is a powerful nucleophile that can then be quenched with a variety of electrophiles (e.g., aldehydes, iodine, disulfides) to introduce a new functional group specifically at the C4 position.

In the case of this compound, the pyridine ring is already substituted at the C3 and C4 positions. However, the directing capability of the oxetane is a crucial mechanistic consideration in the synthesis of related, functionalized analogues. For a precursor like 3-aminopyridine (B143674), the presence of an oxetane group at a different position could compete with the amino group in directing functionalization. The amino group is a powerful directing group itself, but the ability of the oxetane to direct lithiation to an adjacent site is a significant tool for achieving specific substitution patterns that might otherwise be difficult to access. rsc.org

Analysis of Hydrogen Bonding Capabilities and Molecular Dipole Moments of the this compound Scaffold

Hydrogen Bonding: The molecule possesses multiple sites capable of participating in hydrogen bonds, which are strong intermolecular forces crucial for molecular recognition and physical properties like boiling point and solubility. libretexts.org

Hydrogen Bond Donors: The primary amine (-NH₂) group contains two N-H bonds, making it a potent hydrogen bond donor.

Hydrogen Bond Acceptors: There are three electronegative atoms with lone pairs that can act as hydrogen bond acceptors:

The nitrogen atom of the pyridine ring.

The oxygen atom of the ether linkage.

The oxygen atom of the oxetane ring.

The presence of both donor and acceptor sites allows for the formation of extensive intermolecular hydrogen bonding networks. These interactions can significantly increase the compound's melting and boiling points compared to analogues lacking these functional groups and enhance its aqueous solubility. nih.govlibretexts.org

Table 3: Hydrogen Bonding Sites in this compound

| Site | Functional Group | Role |

|---|---|---|

| N-H | Primary Amine | Donor |

| Pyridine N | Pyridine | Acceptor |

| Ether O | Aryl Ether | Acceptor |

Molecular Dipole Moment: A molecular dipole moment arises from the net sum of all individual bond dipoles in a molecule. youtube.com Due to its asymmetrical structure and the presence of several polar covalent bonds (C-O, C-N, N-H), this compound is expected to possess a significant net molecular dipole moment.

The C-O-C ether linkage.

The C-N amine group.

The electron-withdrawing effect of the pyridine ring nitrogen.

The C-O-C bonds within the polar oxetane ring.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oxetan-3-ol |

| 3-Amino-4-hydroxypyridine |

| 3-Tosyloxyoxetane |

| 4-Fluoro-3-nitropyridine |

| 4-Iodo-3-aminopyridine |

| Oxetan-3-one |

| n-Butyllithium |

Structure Activity and Structure Property Relationship Sar/spr Studies for 4 Oxetan 3 Yloxy Pyridin 3 Amine Analogues

Oxetane (B1205548) as a Modern Bioisostere in Complex Heterocyclic Systems

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. The oxetane ring has emerged as a valuable bioisostere, offering a unique combination of properties that can address common challenges in lead optimization. nih.gov Its small size, polarity, and three-dimensional character make it an attractive substitute for other common functional groups in complex heterocyclic systems like pyridin-3-amines. nih.govacs.org

In drug discovery, gem-dimethyl groups are frequently introduced to block metabolically weak methylene (B1212753) sites. acs.org While effective, this substitution often leads to an undesirable increase in lipophilicity, which can negatively impact a compound's pharmacokinetic profile. acs.org Pioneering work has demonstrated that a 3,3-disubstituted oxetane can serve as a polar equivalent to a gem-dimethyl group, occupying a similar spatial volume while imparting distinct physicochemical properties. nih.govacs.org

The replacement of a gem-dimethyl group with an oxetane can lead to a significant reduction in lipophilicity and, in many cases, a corresponding decrease in metabolic liability. acs.org This is particularly relevant for complex molecules where maintaining a balance between potency and drug-like properties is crucial. The oxetane's oxygen atom introduces polarity without the steric bulk of larger polar groups, making it an efficient tool for property modulation. nih.gov

| Functional Group | Key Properties | Impact on Molecular Profile |

|---|---|---|

| gem-Dimethyl | Lipophilic, sterically bulky | Increases metabolic stability by blocking oxidation, but also increases lipophilicity. |

| Oxetane | Polar, similar spatial volume to gem-dimethyl | Can maintain or improve metabolic stability while reducing lipophilicity and improving aqueous solubility. acs.orgenamine.net |

The oxetane ring has also been successfully employed as a bioisostere for the carbonyl group. nih.govacs.org Carbonyl moieties are susceptible to metabolic reduction and can contribute to chemical instability. acs.org Oxetanes, particularly 3,3-disubstituted ones, can mimic the dipole moment and hydrogen-bonding capabilities of a carbonyl group while being more metabolically robust. acs.orgacs.org This substitution can lead to improved metabolic stability and increased three-dimensionality of the molecule. acs.org

The ability of oxetanes to act as effective hydrogen bond acceptors is comparable to that of many carbonyl functional groups, such as those in aldehydes, ketones, and esters. acs.org This allows for the preservation of key interactions with biological targets while mitigating the metabolic risks associated with carbonyls. acs.orgacs.org In the context of 4-(Oxetan-3-yloxy)pyridin-3-amine analogues, this bioisosteric replacement could be explored in further derivatization to enhance drug-like properties.

| Functional Group | Key Properties | Impact on Molecular Profile |

|---|---|---|

| Carbonyl | Polar, hydrogen bond acceptor, metabolically labile | Can form key interactions but is often a site of metabolic attack. |

| Oxetane | Polar, hydrogen bond acceptor, metabolically stable | Maintains hydrogen bonding potential while improving metabolic stability and increasing sp³ character. acs.orgnih.gov |

Modulation of Key Molecular Descriptors through Structural Modifications

The introduction of an oxetane ring into a molecule like this compound has profound and predictable effects on several key molecular descriptors that govern a drug's behavior in biological systems.

The basicity of the amine group in pyridin-3-amine analogues is a critical determinant of their biological activity and pharmacokinetic properties. A high pKa can lead to off-target effects and poor cell permeability. The strong electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly reduce the basicity of a nearby amine. nih.gov

Studies have shown that placing an oxetane ring alpha to an amine can lower its pKa by as much as 2.7 units. nih.gov This translates to an approximately 500-fold decrease in basicity. nih.gov Even when the oxetane is positioned further away, a measurable decrease in pKa is still observed. acs.org For this compound, the oxetane's proximity to the pyridin-3-amine nitrogen would be expected to lower its pKa, a desirable feature for optimizing its drug-like properties. cambridgemedchemconsulting.com

| Structural Feature | Effect on Amine pKa | Reference Compound (Example) | pKa |

|---|---|---|---|

| Alkyl Amine | Baseline | Piperidine | ~11.0 |

| α-Oxetane Substituted Amine | Significant decrease | - | ~7.2-9.9 (depending on structure) nih.gov |

Lipophilicity, often measured as LogP or LogD, is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. High lipophilicity is often associated with poor solubility and increased metabolic clearance. The inherent polarity of the oxetane ring makes it a valuable tool for reducing lipophilicity and improving aqueous solubility. enamine.net

The replacement of a lipophilic group, such as a gem-dimethyl, with an oxetane can significantly lower the LogD of a compound. nih.gov This improvement in solubility is often achieved without a loss of potency, as the oxetane's three-dimensional structure can lead to favorable interactions with the target protein. nih.govnih.gov In the development of analogues of this compound, the oxetane moiety is a key contributor to achieving an optimal balance between lipophilicity and solubility. nih.govsonar.ch

Metabolic instability is a major cause of drug candidate failure. The incorporation of an oxetane ring can enhance metabolic stability through several mechanisms. Firstly, as a replacement for metabolically labile groups like gem-dimethyls or carbonyls, it can directly block sites of metabolic attack. nih.govacs.org Secondly, the increased polarity and reduced lipophilicity resulting from oxetane incorporation can lead to lower rates of metabolism by cytochrome P450 enzymes. acs.org

Studies have shown that 3-substituted oxetanes, in particular, exhibit greater microsomal stability compared to their 2-substituted counterparts. acs.org The slower rates of metabolism are attributed to a combination of reduced lipophilicity and potentially unfavorable interactions between the oxetane's heteroatom and the active site of metabolic enzymes. acs.org Therefore, the 3-oxy linkage in this compound is a structurally sound feature for promoting metabolic stability in its analogues. enamine.netnih.gov

Positional Isomerism and Substituent Effects on the Pyridine (B92270) and Oxetane Rings in Analogues

The exploration of positional isomerism and the introduction of various substituents on the heterocyclic rings of this compound analogues are fundamental strategies in medicinal chemistry. These modifications can profoundly influence a molecule's physicochemical properties, such as basicity (pKa), lipophilicity (LogD), and metabolic stability, which in turn affect its potency, selectivity, and pharmacokinetic profile. acs.orgnih.govnih.gov

Positional Isomerism on the Pyridine Ring

For instance, moving the amine group from the 3-position to the 2-position or 4-position would create isomers with distinct properties. The nitrogen atom in the pyridine ring influences the electron density, making certain positions more or less favorable for substitution and interaction. researchgate.net Generally, there is a noted preference for substitution at the 2-position in many drug classes, followed by the 3- and 5-positions. nih.gov Altering the substitution pattern from a 3-amino-4-oxy configuration to a 2-amino-4-oxy or 4-amino-3-oxy arrangement would change the vector and nature of the dipole moment and the presentation of hydrogen bond donors and acceptors, which is critical for specific binding to a protein target.

Table 1: Illustrative Effects of Positional Isomerism on the Pyridine Ring

| Compound | Isomeric Position of Amine | Expected Impact on Properties |

|---|---|---|

| Analogue A | 3-Amine (Parent) | Baseline activity and properties. |

| Analogue B | 2-Amine | May alter intramolecular hydrogen bonding possibilities and change the pKa of the pyridine nitrogen, potentially affecting target engagement and solubility. |

| Analogue C | 5-Amine | Changes the spatial relationship between the amine and the oxetane moiety, which could influence binding pocket interactions and selectivity. |

This table is illustrative and based on general principles of medicinal chemistry.

Substituent Effects on the Pyridine Ring

Introducing substituents such as alkyl, halogen, or methoxy (B1213986) groups onto the remaining positions of the pyridine ring can modulate the electronic and steric properties of the molecule. Structure-activity relationship studies on other pyridine-containing series have shown that even small modifications can lead to significant changes in activity. nih.gov For example, adding an electron-donating group like a methyl or methoxy group could increase the electron density of the ring system and potentially enhance or decrease binding affinity depending on the nature of the target's active site.

In one study on pyridine derivatives, introducing a methoxy group at different positions resulted in varied effects on potency, with a 4-methoxy derivative showing improvement while a 2-methoxy did not. nih.gov Such findings highlight the sensitivity of biological targets to the precise electronic and steric environment of the ligand. The introduction of a substituent could also block a potential site of metabolism, thereby improving the compound's metabolic stability. nih.gov

Table 2: Predicted Effects of Substituents on the Pyridine Ring

| Compound | Substitution on Pyridine Ring | Predicted Effect |

|---|---|---|

| Analogue E | 2-Chloro | Electron-withdrawing; may decrease the pKa of the pyridine nitrogen and alter binding interactions. Could block metabolic oxidation at this position. |

| Analogue F | 5-Methyl | Electron-donating; may enhance hydrophobic interactions within the binding pocket. Minimal steric bulk. |

| Analogue G | 6-Methoxy | Electron-donating; can act as a hydrogen bond acceptor. Its position could influence the orientation of the oxetane group. nih.gov |

This table is illustrative and based on general principles of medicinal chemistry.

Substituent Effects on the Oxetane Ring

3,3-disubstituted oxetanes are known to be the most stable, as the gem-disubstitution provides steric shielding that protects the ether oxygen from nucleophilic attack, preventing ring-opening. acs.orgnih.gov In contrast, 2-substituted oxetanes can be less stable. acs.org Therefore, adding substituents to the oxetane ring of a this compound analogue could enhance its chemical and metabolic stability.

Furthermore, substituents on the oxetane ring can be used to probe the steric and electronic requirements of the target's binding site. Adding small alkyl or fluorinated groups can fine-tune lipophilicity and conformation without drastically increasing molecular weight. researchgate.net The introduction of functional groups like amides or nitriles onto the oxetane ring can provide additional interaction points for hydrogen bonding or polar interactions. rsc.org

Table 3: Predicted Effects of Substituents on the Oxetane Ring

| Compound | Substitution on Oxetane Ring | Predicted Effect |

|---|---|---|

| Analogue I | 2-Methyl | May introduce a new chiral center. Could impact metabolic stability, potentially making the ring more labile compared to 3-substitution. acs.org |

| Analogue J | 3-Methyl | Introduces steric bulk near the ether linkage, potentially influencing the dihedral angle relative to the pyridine ring and affecting conformation. |

| Analogue K | 3,3-Dimethyl | Significantly increases steric hindrance around the oxetane, expected to improve metabolic and chemical stability. acs.orgnih.gov May also improve lipophilicity. |

This table is illustrative and based on general principles of medicinal chemistry.

Computational Chemistry and Theoretical Characterization of 4 Oxetan 3 Yloxy Pyridin 3 Amine

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(Oxetan-3-yloxy)pyridin-3-amine, methods like Density Functional Theory (DFT) are employed to determine its most stable three-dimensional geometry and to analyze its electronic landscape. researchgate.netresearchgate.net

The geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. The presence of the oxetane (B1205548) ring introduces a degree of puckering, which can be quantified. acs.org The ether linkage between the oxetane and pyridine (B92270) rings allows for rotational flexibility, leading to various possible conformers. DFT calculations can predict the relative energies of these conformers, identifying the most populated states under given conditions.

Once the geometry is optimized, a range of electronic properties can be calculated. The distribution of electron density is visualized through molecular electrostatic potential (MEP) maps, which highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the pyridine ring and the oxygen of the oxetane are expected to be electron-rich regions, while the hydrogen atoms of the amine group are likely to be electron-poor.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and electronic transitions. gkyj-aes-20963246.comnih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and optical properties. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich aminopyridine ring, while the LUMO may be distributed across the pyridine ring system.

Table 1: Hypothetical Geometrical Parameters of this compound from DFT Calculations

| Parameter | Value |

| C-O (Oxetane) Bond Length | 1.45 Å |

| C-C (Oxetane) Bond Length | 1.54 Å |

| C-O-C (Ether) Bond Angle | 118.5° |

| Pyridine Ring Planarity | ~0.01 Å deviation |

| Oxetane Puckering Angle | 15.2° |

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.netucl.ac.uk MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with its environment, such as solvent molecules or a biological target. researchgate.netrsc.org

MD simulations also provide detailed information about intermolecular interactions. In an aqueous environment, for example, simulations can show how water molecules form hydrogen bonds with the amine group, the pyridine nitrogen, and the oxetane oxygen. These interactions are critical for the molecule's solubility. acs.org If the molecule is part of a ligand-protein complex, MD can illustrate the stability of the binding and the specific hydrogen bonds, hydrophobic interactions, and other forces that hold the complex together. nih.gov

Prediction of Reactivity and Selectivity in Proposed Synthetic Transformations

Computational methods can also be used to predict how a molecule will behave in a chemical reaction. nih.gov For this compound, this could involve predicting the most likely sites for electrophilic or nucleophilic attack, which is valuable for designing synthetic routes or understanding potential metabolic pathways. wikipedia.org

The reactivity of different parts of the molecule can be estimated using reactivity descriptors derived from quantum chemical calculations, such as Fukui functions or the calculated atomic charges. For instance, the nitrogen atom in the pyridine ring is a likely site for reaction with electrophiles. wikipedia.org The amine group can act as a nucleophile in various reactions. The Hantzsch pyridine synthesis is a classic method for forming pyridine rings, and computational studies can help to understand the mechanism and predict the outcome of such reactions for substituted pyridines. wikipedia.orgjchemrev.com

In the context of synthesis, computational chemistry can help to predict the selectivity of a reaction. If a reaction could potentially occur at multiple sites on the molecule, calculations can indicate which site is more likely to react, thus guiding the choice of reagents and reaction conditions to achieve the desired product. This predictive power can save significant time and resources in the laboratory. researchgate.netnih.gov

Ligand-Based and Structure-Based Computational Approaches Applied to Related Oxetane-Containing Systems

The oxetane motif has gained considerable attention in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. nih.govnih.gov Computational approaches are heavily utilized in the design of these oxetane-containing molecules. nih.gov

Ligand-based approaches are used when the three-dimensional structure of the biological target is unknown. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to a series of oxetane-containing compounds to build a mathematical model that correlates their structural features with their biological activity. This model can then be used to predict the activity of new, unsynthesized molecules.

Structure-based approaches are employed when the 3D structure of the target protein is available, often from X-ray crystallography or cryo-electron microscopy. nih.gov Molecular docking is a common structure-based technique used to predict how a ligand, such as an oxetane-containing inhibitor, will bind to a protein's active site. acs.org For example, oxetane-containing compounds have been designed as kinase inhibitors, and docking studies have been crucial in understanding how the oxetane ring fits into the binding pocket and interacts with key amino acid residues. acs.org The oxetane can act as a hydrogen bond acceptor or as a conformational lock to hold the molecule in the correct orientation for binding. nih.gov

In many drug discovery projects, a combination of ligand- and structure-based methods is used to design and optimize new drug candidates. nih.gov For a molecule like this compound, these computational strategies would be essential in exploring its potential as a therapeutic agent.

Future Prospects and Emerging Research Frontiers for 4 Oxetan 3 Yloxy Pyridin 3 Amine

Advancements in Scalable and Sustainable Synthetic Methodologies

The practical and widespread application of 4-(oxetan-3-yloxy)pyridin-3-amine hinges on the development of robust, scalable, and sustainable synthetic routes. Current research is focused on optimizing methodologies that are both efficient and environmentally conscious. A primary strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated pyridine (B92270) precursor and oxetan-3-ol (B104164).

A plausible and scalable synthetic pathway would commence with a readily available starting material, such as 4-chloropyridin-3-amine. The ether linkage can be formed through a Williamson ether synthesis or, more commonly, a copper- or palladium-catalyzed coupling reaction with oxetan-3-ol. However, for sustainability, catalyst-free methods under basic conditions are being explored. An alternative approach starts with nicotinamide, which can be converted to 3-aminopyridine (B143674) via a Hofmann rearrangement. wikipedia.org Subsequent regioselective halogenation or nitration at the 4-position, followed by substitution with oxetan-3-ol, presents another viable, albeit multi-step, route.

Key areas for advancement include:

Flow Chemistry: Transitioning from batch processing to continuous flow reactors can enhance safety, improve reaction efficiency, and allow for easier scalability.

Catalyst Optimization: Developing more active and recyclable catalysts for the etherification step can reduce costs and minimize metal waste.

Green Solvents: Replacing traditional organic solvents with greener alternatives like ionic liquids or supercritical fluids is a key goal for sustainable production.

Multicomponent Reactions: Investigating one-pot, multicomponent strategies where the pyridine ring is constructed with the oxetanyloxy group already incorporated could significantly shorten the synthetic sequence. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Key Reaction | Potential Advantages | Challenges for Scalability |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Halopyridin-3-amine + Oxetan-3-ol | Direct, potentially high-yielding. | Requires pre-functionalized pyridine; harsh conditions may be needed. |

| Buchwald-Hartwig Coupling | 4-Bromopyridin-3-amine + Oxetan-3-ol | High functional group tolerance; mild conditions. | Cost of palladium catalyst and ligands; metal contamination. |

| Hofmann Rearrangement Route | Nicotinamide → 3-Aminopyridine → Functionalization | Inexpensive starting materials. wikipedia.org | Multi-step process; regioselectivity control required. |

| Ring Transformation | Pyrimidinone + Active Methylene (B1212753) Compound | Novel approach for functionalized aminopyridines. nii.ac.jpresearchgate.net | Substrate specific; may not be a direct route. |

Application of Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives

As new derivatives of this compound are synthesized, their unambiguous structural confirmation is paramount. A combination of advanced spectroscopic and crystallographic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation in solution.

1H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The oxetane (B1205548) ring protons will present characteristic multiplets: a quintet or multiplet for the C3-proton (δ ~5.0 ppm) and triplets for the C2/C4 methylene protons (δ ~4.5-4.8 ppm). The amino group protons will appear as a broad singlet.

13C NMR: The carbon spectrum will confirm the presence of all unique carbon atoms. The pyridine carbons resonate in the aromatic region (δ ~120-155 ppm), while the oxetane carbons are found upfield, with the ether-linked C3 at approximately δ 70-75 ppm and the C2/C4 carbons around δ 75-80 ppm. rsc.org

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning specific proton and carbon signals and confirming connectivity, especially in more complex derivatives.

X-ray crystallography provides definitive proof of structure in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional conformation of the molecule. This is particularly important for understanding the puckered nature of the oxetane ring (puckering angle ~16°) and its orientation relative to the planar pyridine ring. acs.org This data is invaluable for computational modeling and rational drug design.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Value | Comment |

|---|---|---|---|

| 1H NMR (DMSO-d6) | Pyridine H (3 protons) | δ 7.0 - 8.2 ppm | Distinct doublets and doublet of doublets. |

| NH2 (2 protons) | δ ~5.5 ppm (broad s) | Exchangeable with D2O. | |

| Oxetane CH-O (1 proton) | δ ~5.1 ppm (quintet) | Coupling to four adjacent protons. | |

| Oxetane CH2 (4 protons) | δ ~4.7 ppm (t) | Characteristic triplet for oxetane methylenes. | |

| 13C NMR (DMSO-d6) | Pyridine C (5 carbons) | δ 120 - 155 ppm | Includes C-O and C-N substituted carbons. |

| Oxetane C-O (1 carbon) | δ ~73 ppm | Carbon bearing the ether linkage. | |

| Oxetane CH2 (2 carbons) | δ ~77 ppm | Equivalent methylene carbons. | |

| Mass Spec (HRMS-ESI) | [M+H]+ | C8H11N2O2+ | Exact mass confirms molecular formula. |

Rational Design Principles for New Chemical Entities Based on the this compound Scaffold

The this compound scaffold is a prime candidate for rational drug design, offering two distinct points for molecular optimization.

The 3-Aminopyridine Core as a Hinge-Binder: The aminopyridine motif is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. acs.org The arrangement of the pyridine nitrogen (as a hydrogen bond acceptor) and the exocyclic amino group (as a hydrogen bond donor) mimics the adenine (B156593) structure of ATP, enabling it to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site. acs.org This interaction serves as a strong anchor, and rational design efforts can focus on adding substituents to the scaffold that will occupy adjacent pockets (e.g., the DFG-out pocket) to enhance potency and selectivity. nih.gov

The Oxetane Moiety as a Physicochemical Modulator: The oxetane ring is increasingly used as a strategic tool in drug discovery. nih.gov It serves as a polar, three-dimensional bioisostere for less desirable groups like gem-dimethyl or carbonyl moieties. u-tokyo.ac.jpnih.gov Introducing the oxetane can:

Improve Aqueous Solubility: The polarity of the ether oxygen can disrupt crystal packing and improve solvation.

Reduce Lipophilicity (LogP/LogD): Replacing a greasy alkyl group with an oxetane can lower lipophilicity, which is often beneficial for pharmacokinetic profiles. u-tokyo.ac.jp

Enhance Metabolic Stability: The oxetane ring is generally stable to metabolic degradation and can be used to block metabolically labile sites on a molecule. nih.gov

Provide a 3D Exit Vector: The non-planar, puckered structure of the oxetane provides a defined three-dimensional vector for substituents, allowing for exploration of new chemical space and improved interactions with protein targets. nih.gov

Rational design principles would therefore involve using the aminopyridine as an anchor for a specific protein target (like a kinase) while systematically modifying the oxetane or adding substituents to it to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Role of Theoretical Predictions in Guiding Experimental Research on Reactivity and Selectivity

Computational chemistry and theoretical predictions are indispensable tools for accelerating research on the this compound scaffold. These methods provide critical insights that guide experimental efforts, saving time and resources.

Predicting Reactivity: Density Functional Theory (DFT) calculations and Frontier Molecular Orbital (FMO) analysis can predict the most likely sites for electrophilic or nucleophilic attack on the pyridine ring. wuxiapptec.com By calculating the HOMO and LUMO energy levels and mapping the molecular electrostatic potential, chemists can anticipate the regioselectivity of reactions like halogenation, acylation, or alkylation, thereby guiding synthetic strategy. nih.gov

Conformational Analysis: Theoretical modeling can predict the preferred conformations of the molecule, particularly the puckering of the oxetane ring and the rotational barrier around the C4-O bond. acs.org This information is vital for understanding how the scaffold will present itself to a biological target and for designing derivatives with optimal geometry for binding.

Mechanism Elucidation: Computational studies can map the entire reaction coordinate for key synthetic steps or potential metabolic pathways. For instance, DFT calculations can clarify the transition states involved in the ether formation or predict the likelihood of oxetane ring-opening under certain conditions. rsc.org

Structure-Based Drug Design: In the context of drug discovery, molecular docking simulations can predict how derivatives of the scaffold will bind to a target protein. These simulations guide the rational design of new analogues by identifying which modifications are likely to improve binding affinity and selectivity before they are synthesized.

By integrating these theoretical predictions, researchers can prioritize the most promising synthetic routes and molecular designs for experimental validation.

Potential of this compound as a Versatile Building Block in Complex Molecule Synthesis

Beyond its direct use in medicinal chemistry, this compound is a highly versatile building block for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. The presence of multiple reactive sites—the amino group, the pyridine nitrogen, and the aromatic ring—allows for a wide range of subsequent chemical transformations.

The 3-aminopyridine moiety is a well-known precursor for the construction of fused ring systems that are prevalent in pharmaceuticals and materials science. bohrium.com Potential applications include:

Synthesis of Imidazo[1,2-a]pyridines: The amino group and the adjacent ring nitrogen are perfectly positioned to react with α-haloketones (in the Tschitschibabin reaction) or to participate in multicomponent reactions with aldehydes and isocyanides to rapidly generate diverse imidazo[1,2-a]pyridine (B132010) libraries. researchgate.netresearchgate.net

Formation of Pyrido-fused Systems: The amino group can act as a nucleophile in condensation reactions to build fused pyrimidines, pyrazines, or oxazines, leading to novel polycyclic scaffolds. nii.ac.jpias.ac.in

Cross-Coupling Reactions: The pyridine ring can be further functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) if a halogen is introduced at another position, allowing for the attachment of a wide variety of substituents.

The stability of the oxetanyloxy group under many of these reaction conditions makes the parent scaffold an ideal starting point for creating libraries of complex molecules, each retaining the beneficial physicochemical properties imparted by the oxetane ring. dntb.gov.ua This modularity allows for the systematic exploration of chemical space around a core structure with favorable properties.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(Oxetan-3-yloxy)pyridin-3-amine?

Answer:

The synthesis typically involves coupling reactions between oxetane derivatives and functionalized pyridines. For example:

- Oxetane activation : Oxetan-3-ol can be activated via Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to introduce the oxetane-3-yloxy group onto pyridine precursors .

- Amine protection : The 3-amine group on pyridine may require protection (e.g., with Boc or Fmoc groups) to prevent side reactions during coupling .

- Post-functionalization : After coupling, deprotection and purification via column chromatography or recrystallization are critical. Evidence from related compounds suggests using anhydrous solvents (e.g., MeOH or DCM) and NaHCO₃ as a base to optimize yields .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for derivatives of this compound?

Answer:

SAR studies should systematically vary substituents on both the pyridine and oxetane moieties while correlating changes with biological assays:

- Oxetane ring modifications : Compare analogs with oxetane replaced by tetrahydrofuran or cyclopropane to assess steric/electronic effects on target binding .

- Pyridine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to evaluate impacts on solubility and receptor affinity .

- Data normalization : Use standardized assays (e.g., IC₅₀ measurements in triplicate) and statistical tools (e.g., ANOVA) to distinguish experimental noise from true SAR trends. Contradictions in activity may arise from off-target effects, which can be probed via selectivity profiling .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the oxetane and pyridine moieties .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns to verify purity and molecular formula .

- X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement of crystal data, especially if the compound exhibits polymorphism .

- HPLC : Employ reverse-phase methods (e.g., C18 columns with TFA-containing mobile phases) to assess purity (>95% by UV detection at 254 nm) .

Advanced: How can computational modeling predict the pharmacokinetic (PK) properties of this compound?

Answer:

- Molecular dynamics (MD) simulations : Model the compound’s interaction with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- LogP calculations : Use software like Schrödinger’s QikProp to estimate lipophilicity and blood-brain barrier permeability .

- Solubility prediction : Apply the Hansen solubility parameters to identify optimal co-solvents (e.g., PEG 400) for in vivo studies .

- ADMET profiling : Validate predictions with in vitro assays (e.g., hepatocyte clearance, plasma protein binding) to refine models .

Basic: What strategies are effective for introducing the oxetane moiety into pyridine derivatives?

Answer:

- Nucleophilic substitution : React oxetan-3-ol with a halogenated pyridine (e.g., 3-bromo-pyridin-4-amine) under basic conditions (K₂CO₃ in DMF, 80°C) .

- Mitsunobu reaction : Use DEAD/PPh₃ to couple oxetan-3-ol with hydroxyl-protected pyridines, followed by deprotection .

- Protection-deprotection cycles : Temporarily protect the amine group with tert-butyl carbamate (Boc) to prevent side reactions during oxetane coupling .

Advanced: How does the oxetane group influence the compound’s stability under physiological conditions?

Answer:

- Hydrolytic stability : The oxetane’s ring strain increases susceptibility to acid-catalyzed ring-opening. Stability assays (e.g., PBS buffer at pH 7.4 vs. 2.0) can quantify degradation rates .

- Enzymatic resistance : Test stability in liver microsomes; oxetanes are generally more stable than azetidines but less than THF derivatives .

- Steric effects : The oxetane’s compact size improves metabolic stability compared to bulkier substituents, as seen in related kinase inhibitors .

Basic: How to troubleshoot low yields in the final coupling step of the synthesis?

Answer:

- Optimize stoichiometry : Use a 1.2:1 molar ratio of oxetane derivative to pyridine precursor to compensate for volatility or side reactions .

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings or copper catalysts for Ullmann-type reactions .

- Purification : Employ gradient HPLC or silica gel chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted starting materials .

Advanced: What role does the oxetane group play in enhancing target selectivity in kinase inhibitors?

Answer:

- Hydrogen-bonding : The oxygen in oxetane can form water-mediated H-bonds with kinase ATP-binding pockets, reducing off-target interactions .

- Conformational restraint : The rigid oxetane limits rotational freedom, favoring bioactive conformations and improving binding entropy .

- Case study : In p38 MAPK inhibitors, oxetane-containing analogs showed 10-fold higher selectivity over JNK isoforms compared to THF analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.